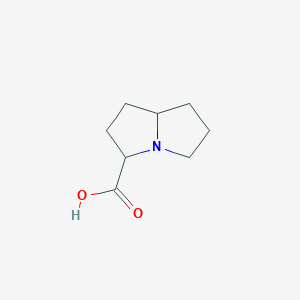
Hexahydro-1H-pyrrolizine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-pyrrolizine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 It is a derivative of pyrrolizidine, a bicyclic structure that is commonly found in various alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolizine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives. For instance, the Dieckmann reaction can be employed to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Another method involves the cyclization of pyrrolidine derivatives, which can be achieved through diastereoselective reduction and transesterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexahydro-1H-pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolizidine: A parent compound with a similar bicyclic structure but different functional groups.
Tetrahydro-1H-pyrrolizine-1,3(2H)-dione: A derivative obtained through the Dieckmann reaction.
5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid: Another derivative with an additional oxo group.
Properties
CAS No. |
2581-04-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h6-7H,1-5H2,(H,10,11) |
InChI Key |
CLFIHFDKFSERQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(N2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
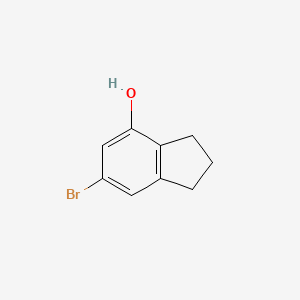

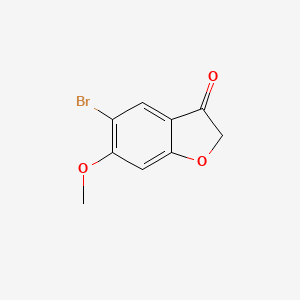

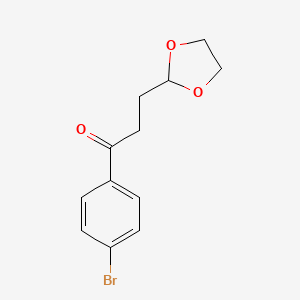
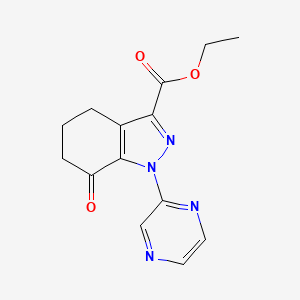
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
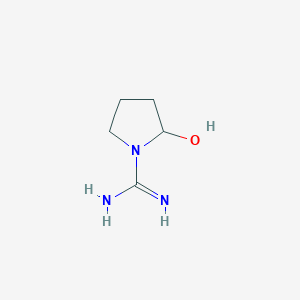
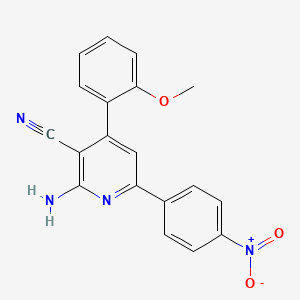
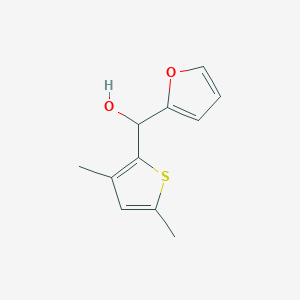
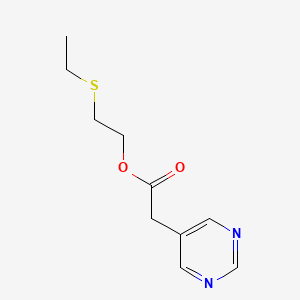
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
